molecular formula C28H31N7O B11182547 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182547
M. Wt: 481.6 g/mol
InChI Key: WRJQAVHGRZKOJZ-UHFFFAOYSA-N
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Description

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the triazine structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings . The triazine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a piperazine ring, a triazine ring, and a methoxyphenyl group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C28H31N7O

Molecular Weight

481.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H31N7O/c1-36-24-14-12-23(13-15-24)30-28-32-25(31-27(29)33-28)20-34-16-18-35(19-17-34)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3,(H3,29,30,31,32,33)

InChI Key

WRJQAVHGRZKOJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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